

Overview of the biological activities of 2H-Pyran-2-one derivatives

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Compound of Interest

Compound Name: 2H-Pyran-2-one

Cat. No.: B1207430

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An In-depth Technical Guide on the Biological Activities of **2H-Pyran-2-one** Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **2H-pyran-2-one** scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2] This structural unit serves as a versatile building block in medicinal chemistry, leading to the development of derivatives with significant potential as therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the principal biological activities of **2H-pyran-2-one** derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and experimental workflows to support further research and drug development endeavors.[1]

Anticancer Activity

Derivatives of **2H-pyran-2-one** have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[2] The anticancer activity is significantly influenced by the nature and position of substituents on the pyran ring, highlighting the importance of structure-activity relationship (SAR) studies in designing new, more effective compounds.[1]

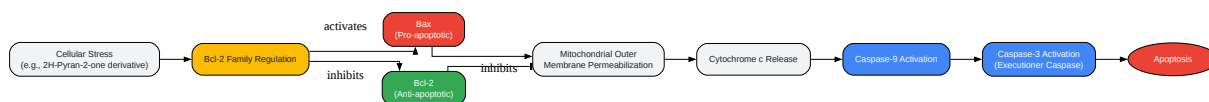
Quantitative Anticancer Activity Data

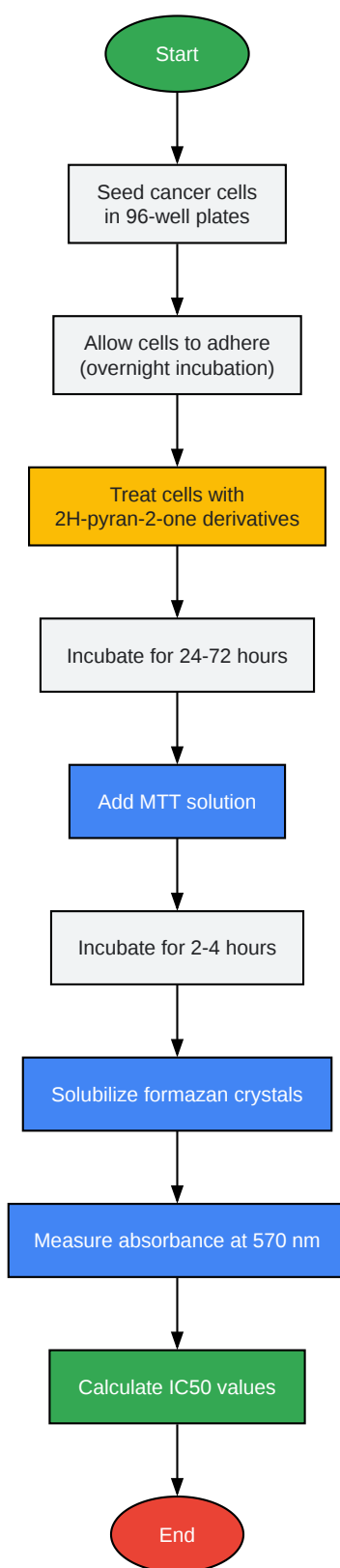
The in vitro cytotoxic activity of various **2H-pyran-2-one** derivatives is summarized in the table below, providing a comparative view of their potency.

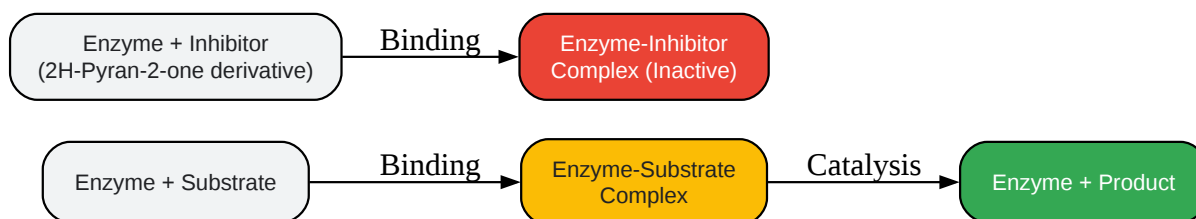
Compound ID	Structure / Name	Cell Line	IC50 (μM)	Reference
21	6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-one	L1210 (Murine Leukemia)	0.95	[1][5]
HeLa (Cervical Carcinoma)	2.9	[1][5]		
8a	Pyrano[3,2-c]pyridine derivative (R=H, Ar=4-Cl C6H4)	HepG2 (Liver)	0.23	[2]
MCF-7 (Breast)	0.45	[2]		
HCT-116 (Colon)	0.87	[2]		
A-549 (Lung)	1.05	[2]		
8b	Pyrano[3,2-c]pyridine derivative (R=H, Ar=4-F C6H4)	HepG2 (Liver)	0.15	[2]
MCF-7 (Breast)	0.33	[2]		
HCT-116 (Colon)	0.65	[2]		
Compound 19	4-Amino-2H-pyran-2-one analog	Various	0.059 - 0.163	[6]
Compound 27	4-Amino-2H-pyran-2-one analog	Various	0.059 - 0.163	[6]

Mechanism of Action: Apoptosis Induction

Several **2H-pyran-2-one** derivatives exert their anticancer effects by inducing apoptosis, often through the intrinsic pathway involving the mitochondria. This process is frequently mediated by the modulation of the Bcl-2 family of proteins, which are key regulators of programmed cell death.^[1]







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